molecular formula C14H15ClN6O B14929091 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14929091
M. Wt: 318.76 g/mol
InChI Key: LGAFVRUOEXLXPF-UHFFFAOYSA-N
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Description

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

The synthesis of 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazole ring.

    Formation of the pyrimidine ring: The pyrazole ring is then fused with a pyrimidine ring through a series of reactions, including condensation and cyclization.

    Introduction of substituents:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring structure but differ in the position and type of substituents.

    Pyrazolo[4,3-e][1,2,4]triazines: These compounds also have a fused ring structure but include a triazine ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C14H15ClN6O

Molecular Weight

318.76 g/mol

IUPAC Name

3-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H15ClN6O/c1-8-10(9(2)20(3)18-8)7-17-14(22)12-11(15)13-16-5-4-6-21(13)19-12/h4-6H,7H2,1-3H3,(H,17,22)

InChI Key

LGAFVRUOEXLXPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C=CC=NC3=C2Cl

Origin of Product

United States

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